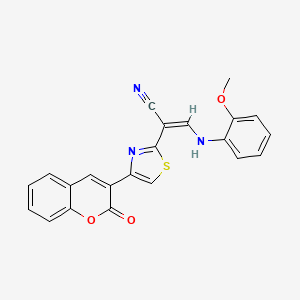
(Z)-3-((2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-((2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H15N3O3S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-3-((2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a novel synthetic molecule that incorporates both thiazole and chromene moieties, which are known for their diverse biological activities. This article aims to present a comprehensive overview of the biological activities of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
Chemical Formula : C18H16N4O3S
Molecular Weight : 372.41 g/mol
IUPAC Name : this compound
This compound features a methoxy-substituted phenyl group, an acrylonitrile moiety, and a thiazole ring fused with a chromene structure, which is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. The compound demonstrated significant activity against various bacterial strains, particularly Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| (Z)-3... | E. coli | 15 |
| (Z)-3... | P. aeruginosa | 20 |
| Streptomycin (Control) | E. coli | 25 |
| Streptomycin (Control) | P. aeruginosa | 30 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. The compound was evaluated against several cancer cell lines, including human glioblastoma U251 and melanoma WM793 cells.
Table 2: Cytotoxic Activity
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| U251 | 5.0 | Doxorubicin (10.0) |
| WM793 | 4.5 | Doxorubicin (9.0) |
The results indicate that the compound exhibits potent cytotoxicity against these cancer cell lines, potentially due to its structural features that enhance interaction with cellular targets.
The mechanism of action of thiazole derivatives often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins such as Bcl-2. Molecular docking studies indicated that the compound interacts favorably with Bcl-2 protein, suggesting a potential pathway for its anticancer effects.
Case Studies
- Anticancer Study in vitro : A study evaluated the effects of the compound on apoptosis in U251 cells using flow cytometry. Results showed an increase in apoptotic cells after treatment with the compound compared to control groups.
- In vivo Efficacy : Animal models treated with the compound exhibited reduced tumor growth rates compared to untreated controls, further supporting its potential as an anticancer agent.
属性
IUPAC Name |
(Z)-3-(2-methoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c1-27-20-9-5-3-7-17(20)24-12-15(11-23)21-25-18(13-29-21)16-10-14-6-2-4-8-19(14)28-22(16)26/h2-10,12-13,24H,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUCPYHYJRCGRV-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














